Indol-Naphthyridin-Alkaloide

Indolinonaphthyridine alkaloids are a class of bioactive natural products characterized by the structural feature of an indoline ring fused to a naphthylidine or naphthyridine ring. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, and cytotoxic effects due to their unique chemical structure.

The indolinonaphthyridine alkaloids are primarily isolated from various species of plants, particularly within the Apocynaceae family, though they can also be found in other plant families. Their structural diversity allows for a variety of biological interactions and potential therapeutic applications.

For instance, some members of this class have been shown to possess significant anti-inflammatory properties by modulating inflammatory cytokines and enzymes. Additionally, certain indolinonaphthyridine alkaloids display antiparasitic activity against various protozoan parasites, making them promising candidates for the development of new drugs targeting parasitic diseases.

In summary, these alkaloids represent an intriguing class of natural products with diverse structural features and biological activities, offering potential applications in pharmaceutical research and drug discovery.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

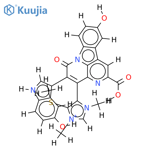

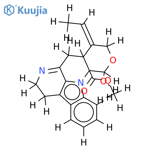

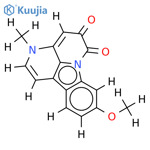

5-(1-hydroxymethyl-propenyl)-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-6-carboxylic acid methyl ester | 30809-33-7 | C20H24N2O3 |

|

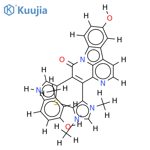

hyrtimomine E | 1446690-45-4 | C29H22N5O5S |

|

hyrtimomine D | 1446690-44-3 | C28H22N5O3S |

|

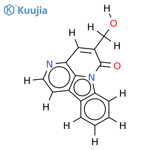

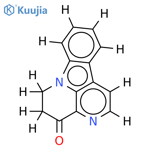

5-Hydroxymethylcanthin-6-one | 89915-37-7 | C15H10N2O2 |

|

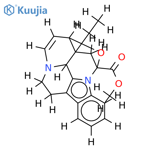

(-)-criocerine | 55872-13-4 | C21H22N2O3 |

|

3,4-Didehydrotalbotine | 51856-92-9 | C21H22N2O4 |

|

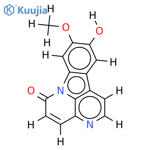

5,6-dihydro-4H-indolo-[3,2,1,de][1,5]naphthyridin-4-one | 226424-51-7 | C14H10N2O |

|

10-Hydroxy-9-methoxycanthin-6-one | 155861-52-2 | C15H10N2O3 |

|

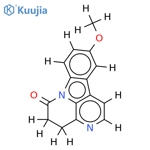

10-methoxycanthin-6-one | 139742-36-2 | C15H12N2O2 |

|

9-Methoxy-3-methyl-5,6-canthindione | 119935-09-0 | C16H12N2O3 |

Verwandte Literatur

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Empfohlene Lieferanten

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

naphthalene-1,3-diamine Cas No: 24824-28-0

naphthalene-1,3-diamine Cas No: 24824-28-0